molecular formula C22H23NO5 B11051158 3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11051158
M. Wt: 381.4 g/mol
InChI Key: VPDYLQGWJAIVOA-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, benzoyl, and pyrrolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxybenzoyl chloride and 3-methoxypropylamine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperature control to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield. Industrial methods may also incorporate purification techniques like recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO5/c1-27-13-7-12-23-19(15-8-4-3-5-9-15)18(21(25)22(23)26)20(24)16-10-6-11-17(14-16)28-2/h3-6,8-11,14,19,24H,7,12-13H2,1-2H3/b20-18-

InChI Key

VPDYLQGWJAIVOA-ZZEZOPTASA-N

Isomeric SMILES

COCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

COCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.